4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole

Lipophilicity QSAR Drug-likeness

4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole (CAS 1417341-59-3, molecular formula C9H6BrF3N2O2S, molecular weight 343.12 g/mol) is a trisubstituted benzimidazole derivative that integrates three distinct functional elements on a 1H-benzo[d]imidazole scaffold: a bromine atom at the 4‑position, a methyl group at the 2‑position, and a trifluoromethylsulfonyl (–SO2CF3) group at the 6‑position. The compound is categorized as a fluorinated benzimidazole building block and is commercially available for research use at ≥95% purity.

Molecular Formula C9H6BrF3N2O2S
Molecular Weight 343.12 g/mol
CAS No. 1417341-59-3
Cat. No. B12069424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole
CAS1417341-59-3
Molecular FormulaC9H6BrF3N2O2S
Molecular Weight343.12 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2Br)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C9H6BrF3N2O2S/c1-4-14-7-3-5(2-6(10)8(7)15-4)18(16,17)9(11,12)13/h2-3H,1H3,(H,14,15)
InChIKeyNHFOITKIPSUAOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole (CAS 1417341-59-3): Chemical Identity and Structural Context for Procurement Evaluation


4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole (CAS 1417341-59-3, molecular formula C9H6BrF3N2O2S, molecular weight 343.12 g/mol) is a trisubstituted benzimidazole derivative that integrates three distinct functional elements on a 1H-benzo[d]imidazole scaffold: a bromine atom at the 4‑position, a methyl group at the 2‑position, and a trifluoromethylsulfonyl (–SO2CF3) group at the 6‑position . The compound is categorized as a fluorinated benzimidazole building block and is commercially available for research use at ≥95% purity . Its computed XLogP3‑AA is 3.0 , providing a baseline physicochemical profile that distinguishes it from other benzimidazole‑sulfonyl analogs.

Why 4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole Cannot Be Readily Substituted by In‑Class Analogs


Benzimidazole‑sulfonyl derivatives are a broad compound class with widely divergent substitution patterns, and small structural changes produce quantifiable differences in the physicochemical properties that govern molecular recognition, reactivity, and pharmacokinetic behavior. The simultaneous presence of the bromine, methyl, and trifluoromethylsulfonyl groups in the specific 4,2,6‑arrangement of 4‑Bromo‑2‑methyl‑6‑[(trifluoromethyl)sulphonyl]‑1H‑benzimidazole creates a unique lipophilicity signature (XLogP3‑AA = 3.0) and a heavy‑atom count (18) that are not replicated by the non‑brominated analog 2‑methyl‑5‑[(trifluoromethyl)sulphonyl]‑1H‑benzimidazole (XLogP3‑AA = 2.6, heavy‑atom count = 17) or the non‑methyl analog 4‑bromo‑6‑[(trifluoromethyl)sulphonyl]‑1H‑benzimidazole (XLogP3‑AA = 2.6, heavy‑atom count = 17) . In benzimidazole series, lipophilicity (logP) has been established as a dominant QSAR descriptor governing antibacterial and enzyme inhibitory activity [1]; therefore, a ΔlogP of 0.4 between analogs is not a marginal difference but a parameter that can dictate target binding, membrane permeability, and metabolic stability. Furthermore, the aryl bromide at position 4 uniquely enables late‑stage functionalization via Suzuki–Miyaura, Buchwald–Hartwig, or Ullmann‑type cross‑coupling reactions [2], a synthetic versatility absent in the des‑bromo analog.

Quantitative Differentiation Evidence: 4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole vs. Closest Analogs


Computed Lipophilicity (XLogP3‑AA): Bromine Imparts a +0.4 logP Increase Relative to the Des‑Bromo Analog

The target compound exhibits an XLogP3‑AA value of 3.0 , compared with 2.6 for the direct des‑bromo comparator 2‑methyl‑5‑[(trifluoromethyl)sulphonyl]‑1H‑benzimidazole (CAS 98589‑22‑1) . The calculated ΔlogP is +0.4. This difference arises from the replacement of a hydrogen atom with a bromine at the 4‑position, which also increases the molecular weight from 264.22 to 343.12 g/mol .

Lipophilicity QSAR Drug-likeness

Lipophilicity Comparison: 2‑Methyl Group Contributes +0.4 logP Relative to the 4‑Bromo‑6‑sulfonyl Analog Lacking the Methyl Substituent

The target compound (XLogP3‑AA = 3.0) is compared with 4‑bromo‑6‑[(trifluoromethyl)sulphonyl]‑1H‑benzimidazole (CAS 1417341‑56‑0), which lacks the 2‑methyl group and has an XLogP3‑AA of 2.6 and a molecular weight of 329.09 g/mol . The presence of the methyl group at position 2 increases the logP by +0.4 and the molecular weight by 14.03 g/mol.

Lipophilicity Structure–Property Relationship Lead Optimization

Synthetic Versatility: Aryl Bromide at Position 4 Enables Pd‑Catalyzed Cross‑Coupling That Is Impossible with the Des‑Bromo Analog

The 4‑bromo substituent on the benzimidazole core provides a reactive handle for palladium‑catalyzed cross‑coupling reactions such as Suzuki–Miyaura, Buchwald–Hartwig, and Ullmann couplings . This synthetic capability is structurally absent in 2‑methyl‑5‑[(trifluoromethyl)sulphonyl]‑1H‑benzimidazole (CAS 98589‑22‑1), which bears only hydrogen at the corresponding position. While no head‑to‑head comparative yield data are available for the target compound specifically, the general feasibility of Suzuki–Miyaura coupling on brominated benzimidazole scaffolds under microwave‑enhanced conditions has been demonstrated, with isolated yields of 2‑(hetero)aryl benzimidazoles typically ranging from 60% to 92% depending on the boronic acid partner [1].

Cross-coupling C–C bond formation Late-stage functionalization

Lipophilicity–Activity Relationship: Class‑Level QSAR Evidence That logP Governs Antibacterial Potency in Benzimidazole Sulfones

Quantitative structure–activity relationship (QSAR) studies on 5‑halogenomethylsulfonyl‑benzimidazole derivatives have established that lipophilicity (logP) is a dominant descriptor governing antibacterial activity against both reference and clinical strains [1]. Multiple linear regression models demonstrate that increasing logP correlates positively with antibacterial potency in this compound class. Although the target compound has not been individually assayed in published antibacterial screens, its XLogP3‑AA of 3.0 places it higher on the lipophilicity scale than both the des‑bromo analog (2.6) and the des‑methyl analog (2.6) , suggesting a predictively higher antibacterial potential based on the validated class‑level QSAR model.

QSAR Antibacterial logP

Prioritized Application Scenarios for 4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis via Late‑Stage Pd‑Catalyzed Cross‑Coupling

The 4‑bromo substituent makes this compound a superior choice for generating diverse benzimidazole‑sulfonyl libraries through parallel Suzuki–Miyaura or Buchwald–Hartwig coupling . In contrast, the des‑bromo analog (CAS 98589‑22‑1) requires additional halogenation steps to achieve the same diversification. This scenario is supported by literature precedent demonstrating 60–92% cross‑coupling yields on brominated benzimidazole substrates under microwave conditions [1].

Antibacterial Hit‑Finding Campaigns Requiring Elevated Lipophilicity

QSAR models for 5‑halogenomethylsulfonyl‑benzimidazoles show that antibacterial activity is positively correlated with logP [2]. Target compound offers XLogP3‑AA = 3.0, versus 2.6 for the des‑bromo and des‑methyl analogs . For screening libraries designed to sample higher‑lipophilicity chemical space, this compound is the preferred member of the trifluoromethylsulfonyl‑benzimidazole series.

Physicochemical Property‑Driven Lead Optimization

When a lead series requires a benzimidazole scaffold with finely tuned lipophilicity (logP ~3.0) and the synthetic flexibility of an aryl bromide, this compound occupies a unique property space. Neither the des‑bromo analog (logP 2.6, no cross‑coupling handle) nor the des‑methyl analog (logP 2.6, lower molecular weight) can simultaneously satisfy both requirements .

Agrochemical Intermediate Exploration

Halogenated alkylsulphonyl‑benzimidazoles have patent precedent as intermediates for herbicides and antiprotozoal agents [3]. The target compound's combination of a bromine leaving group and a metabolically stable –SO2CF3 group makes it a logical building block for agrochemical discovery programs seeking novel sulfone‑containing benzimidazole derivatives.

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